molecular formula C26H22FNO4 B2355248 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one CAS No. 866809-24-7

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one

Cat. No.: B2355248
CAS No.: 866809-24-7
M. Wt: 431.463
InChI Key: WEJNSRQNIPCHIC-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure, which combines a quinolinone core with ethoxy, fluorophenyl, and methoxybenzoyl substituents.

Preparation Methods

The synthesis of 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a series of cyclization reactions starting from appropriate aniline derivatives.

    Introduction of Substituents: The ethoxy, fluorophenyl, and methoxybenzoyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the quinolinone core or the substituents, leading to various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one can be compared with other quinolinone derivatives, such as:

    6-Fluoroquinolin-4-one: Known for its antibacterial properties and used in the development of fluoroquinolone antibiotics.

    4-Methoxyquinolin-2-one: Studied for its potential anticancer activities.

    1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one: Similar in structure but lacks the ethoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-3-32-20-12-13-24-21(14-20)26(30)22(25(29)17-8-10-19(31-2)11-9-17)16-28(24)15-18-6-4-5-7-23(18)27/h4-14,16H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJNSRQNIPCHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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